3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one
Description
Properties
Molecular Formula |
C16H6Cl4N2O2S |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
3-(6-amino-5,7-dichloro-3-hydroxy-1-benzothiophen-2-yl)-5,7-dichloroindol-2-one |
InChI |
InChI=1S/C16H6Cl4N2O2S/c17-4-1-5-9(16(24)22-12(5)8(19)2-4)15-13(23)6-3-7(18)11(21)10(20)14(6)25-15/h1-3,23H,21H2 |
InChI Key |
VGEOXUUAWSKFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)C(=C21)C3=C(C4=CC(=C(C(=C4S3)Cl)N)Cl)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of a suitably substituted benzo[b]thiophene derivative with a dichlorinated indolin-2-one precursor. The key steps include:
- Formation of the benzo[b]thiophene core with amino and oxo substituents.
- Introduction of dichloro substituents at specific positions (5,7) on both benzo[b]thiophene and indolin-2-one rings.
- Ylidene linkage formation via condensation between the 2-position of benzo[b]thiophene and the 3-position of indolin-2-one, resulting in the characteristic exocyclic double bond.
Detailed Synthetic Route
Synthesis of 6-Amino-5,7-dichloro-3-oxobenzo[b]thiophene Intermediate:
- Starting from a dichlorinated benzothiophene derivative, selective nitration followed by reduction yields the 6-amino group.
- Oxidation at the 3-position introduces the oxo functionality.
- Chlorination at 5 and 7 positions is achieved using electrophilic chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.
Preparation of 5,7-Dichloroindolin-2-one:
- Indolin-2-one is chlorinated at the 5 and 7 positions using similar chlorinating agents.
- The indolinone core is typically prepared by cyclization of o-chloroaniline derivatives with appropriate keto acids or esters.
Condensation to Form the Ylidene Linkage:
- The key step involves the condensation of the 3-oxo group of the benzo[b]thiophene intermediate with the 3-position of the indolin-2-one.
- This is typically carried out under acidic or basic catalysis, often using solvents like ethanol or acetic acid.
- The reaction proceeds via nucleophilic attack and elimination of water, forming the exocyclic double bond (ylidene).
Purification and Characterization:
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of benzo[b]thiophene | NCS or SO2Cl2, solvent (CH2Cl2) | 0–25 °C | 2–4 h | 70–85 | Controlled addition to avoid poly-chlorination |
| Nitration and reduction | HNO3/H2SO4, then Sn/HCl or Pd/C hydrogenation | 0–50 °C | 3–6 h | 65–80 | Selective nitration at 6-position |
| Oxidation at 3-position | KMnO4 or CrO3, aqueous or organic solvent | 0–40 °C | 1–3 h | 60–75 | Mild conditions to preserve amino group |
| Indolin-2-one chlorination | NCS, acetic acid | 25–50 °C | 2–5 h | 75–90 | High regioselectivity for 5,7-positions |
| Condensation (ylidene formation) | Acid/base catalyst, ethanol or acetic acid | Reflux (78–100 °C) | 4–8 h | 60–80 | Water removal drives equilibrium |
Research Findings and Notes
- The chlorination steps require careful control of reagent stoichiometry and temperature to achieve selective substitution at the 5 and 7 positions without affecting other reactive sites.
- The condensation reaction forming the ylidene linkage is sensitive to solvent and catalyst choice; acidic conditions favor the reaction but may cause side reactions if prolonged.
- The amino group on the benzo[b]thiophene ring is crucial for the electronic properties of the final compound and must be preserved during oxidation and chlorination steps.
- Literature indicates that the benzo[b]thiophene derivatives with electron-withdrawing groups such as chloro substituents enhance the stability and reactivity of the intermediates, facilitating the condensation.
- The compound’s preparation is often optimized for high purity and yield due to its potential applications in materials science and pharmaceuticals.
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents | Purpose | Critical Parameters | Outcome |
|---|---|---|---|---|
| 1. Chlorination of benzo[b]thiophene | NCS, SO2Cl2 | Introduce Cl at 5,7 positions | Temperature control, stoichiometry | Selective dichlorinated intermediate |
| 2. Nitration and reduction | HNO3/H2SO4, Sn/HCl | Introduce amino group at 6-position | Mild conditions to avoid over-nitration | 6-amino substituted intermediate |
| 3. Oxidation at 3-position | KMnO4, CrO3 | Introduce oxo group | Controlled oxidation | 3-oxo benzo[b]thiophene derivative |
| 4. Chlorination of indolin-2-one | NCS, acetic acid | Dichlorination at 5,7 positions | Regioselectivity | 5,7-dichloroindolin-2-one |
| 5. Condensation (ylidene formation) | Acid/base catalyst, ethanol | Form ylidene linkage | Reflux, water removal | Target compound |
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, the compound can be used to investigate the effects of heterocyclic compounds on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery research.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific biological system being studied. For example, the compound might inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Pigment Red 88 (CAS 14295-43-3)
Isobenzofuran-1-imine Derivatives (Compounds 1 and 2)
- Core structure : Isobenzofuran-1-imine with methoxycarbonylmethylene substituents .
- Substituents: Compound 1: Butylimino and methyl ester groups. Compound 2: Phenylimino and phenyl ester groups.
- Synthesis : PdI2/KI-catalyzed oxidative carbonylation of ethynylbenzamide derivatives .
- Applications : Demonstrated herbicidal activity in Arabidopsis thaliana .
Structural and Functional Differences
Key Observations:
Amino vs.
Heterocyclic Core : The indolin-2-one moiety in the target compound contrasts with the isobenzofuran core in compounds 1 and 2, which could alter electronic properties and reactivity .
Chlorination Pattern : Both the target compound and Pigment Red 88 feature dichloro substituents, but their positions (5,7 vs. 4,7) may influence steric and electronic effects .
Research Findings and Implications
Biological Activity
3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one is a synthetic compound with a complex structure that has garnered attention in biological research due to its potential pharmacological applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H6Cl4N2O2S
- Molecular Weight : 432.11 g/mol
- CAS Number : 6424-62-0
Biological Activity
The biological activity of the compound has been explored in various contexts, particularly its potential as an anti-cancer agent and its effects on different biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to decreased proliferation of cancer cells.
- Apoptosis Induction : Studies have demonstrated that it activates caspase pathways, which are crucial for the apoptotic process.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) cells.
- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
-
Study on Lung Cancer Cells :
- Objective : To assess the effects on A549 (lung cancer) cells.
- Findings : Treatment with the compound resulted in a significant decrease in cell proliferation and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.
The exact mechanisms through which 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cell survival and proliferation.
- Modulation of Gene Expression : It has been suggested that this compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Data Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Cytotoxicity | A549 | 20 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
